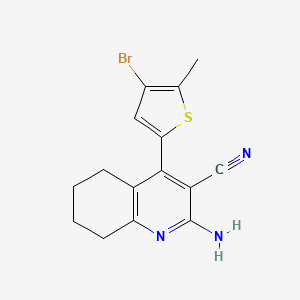

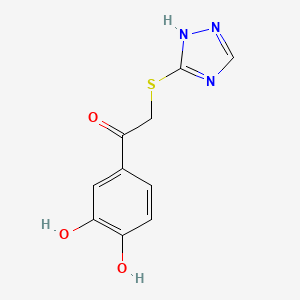

2-amino-4-(4-bromo-5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-amino-4-(4-bromo-5-methyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" belongs to a class of compounds known for their interesting chemical and physical properties, with potential applications across various fields of chemistry and material science. These compounds are part of a broader family of quinoline derivatives, recognized for their diverse biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves complex organic reactions. For instance, a related compound was synthesized and characterized using spectral analysis techniques such as FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. The synthesis process often employs Density Functional Theory (DFT) for molecular geometry and property predictions (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals detailed information about their geometry, electronic properties, and reactivity. Studies show that hyperconjugative interactions and natural bond orbital analysis can predict nonlinear optical behavior, indicating potential applications in materials science (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, offering a versatile set of properties for different applications. For example, cross recyclization reactions have been used to synthesize substituted quinoline derivatives, demonstrating the compounds' reactivity and potential for creating diverse molecular architectures (Dyachenko & Dyachenko, 2008).

Applications De Recherche Scientifique

Photovoltaic Properties and Organic Electronics

- Photovoltaic and Electronic Properties : Research has demonstrated the photovoltaic properties of quinoline derivatives, highlighting their potential application in the fabrication of organic-inorganic photodiodes. These studies revealed significant rectification behavior and photovoltaic properties under both dark and illuminated conditions, indicating their suitability for use in photodiode devices. The presence of substituent groups, such as chlorophenyl, has been shown to improve diode parameters, suggesting the versatility of these compounds in electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016). Furthermore, the structural and optical properties of these thin films have been studied, providing insights into their polycrystalline nature and nanocrystallite dispersion, which are crucial for their application in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Characterization of Derivatives

- Synthetic Routes and Chemical Reactions : The synthesis of various thienoquinoline derivatives has been explored, providing a foundation for further chemical investigations and potential applications. These synthetic routes open avenues for the development of new materials with tailored properties for specific applications, such as organic electronics and photovoltaics. The exploration of fused quinoline heterocycles, for example, has led to the synthesis of novel perianellated tetracyclic heteroaromatics, showcasing the compound's versatility in organic synthesis (Mekheimer et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

2-amino-4-(4-bromo-5-methylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3S/c1-8-11(16)6-13(20-8)14-9-4-2-3-5-12(9)19-15(18)10(14)7-17/h6H,2-5H2,1H3,(H2,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJWAEFBPHGTOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)

![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)

![N'-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5602091.png)

![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)

![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)